molecular formula C25H24N2 B10929013 3,5-bis(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole

3,5-bis(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole

Cat. No.: B10929013
M. Wt: 352.5 g/mol
InChI Key: WSDIWZUOUTVWQD-UHFFFAOYSA-N
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Description

3,5-bis(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes two 2,4-dimethylphenyl groups and one phenyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters. One common method includes the reaction of 2,4-dimethylphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

3,5-bis(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

3,5-bis(2,4-dimethylphenyl)-1-phenylpyrazole

InChI

InChI=1S/C25H24N2/c1-17-10-12-22(19(3)14-17)24-16-25(23-13-11-18(2)15-20(23)4)27(26-24)21-8-6-5-7-9-21/h5-16H,1-4H3

InChI Key

WSDIWZUOUTVWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)C)C)C

Origin of Product

United States

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